(2E)-3-(4-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one
Overview
Description
(2E)-3-(4-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C12H12FNO2 and its molecular weight is 221.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular and Crystal Structure Analysis
- The molecular structure of (2E)-3-(4-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one has been analyzed, revealing that its hydroxyphenyl and fluorophenyl groups are coplanar, impacting its crystal packing and stabilization through intermolecular hydrogen bonding (Butcher, Jasinski, Narayana, Lakshmana, & Yathirajan, 2007).
Synthesis and Structural Characterization
- This compound has been synthesized and characterized as part of a study on chalcone derivatives, where its crystal structure and intermolecular interactions were detailed (Salian, Narayana, Sarojini, Mahesh, Byrappa, & Kumar, 2018).
Antimicrobial Activity
- A related study synthesized novel derivatives of this compound and evaluated their antimicrobial activity, highlighting the potential application of these compounds in antibacterial and antifungal treatments (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Photophysical Properties
- Research has also been conducted on the photophysical properties of derivatives of this compound, examining their absorption and fluorescence characteristics in various solvents, which is essential for understanding their potential applications in photovoltaic cells or as fluorescent probes (Kumari, Varghese, George, & Sudhakar, 2017).
Biological Activity Studies
- Another study investigated the potential interactions of derivatives of this compound with protein targets in SARS-CoV-2, indicating their potential use in developing antiviral agents (Almeida-Neto et al., 2020).
Anticonvulsant Activity
- The anticonvulsant activity of derivatives has been studied, indicating their potential application in treating convulsions and related neurological conditions (Bihdan, 2019).
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-10-4-1-9(2-5-10)3-6-12(16)14-7-11(15)8-14/h1-6,11,15H,7-8H2/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTBADDYJXRCLG-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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